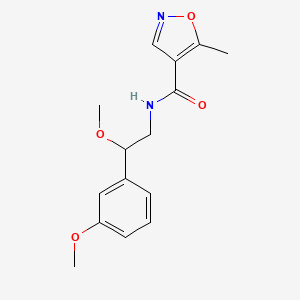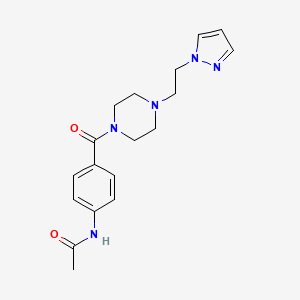
N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide, commonly known as PEP1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PEP1 has been found to exhibit inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of several diseases.
科学的研究の応用
Alzheimer's Disease Research
Compounds related to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide have been studied for their potential in treating Alzheimer's disease. 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, a similar class, have shown promise as selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors. These compounds have demonstrated capabilities in inhibiting self-induced β-amyloid (Aβ) aggregation, which is crucial in Alzheimer's disease pathology. Additionally, their efficacy in Aβ disaggregation, antioxidation, and metal-chelation activities has been noted (Umar et al., 2019).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, closely related to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide, has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized for their structural and spectroscopic properties. They have shown significant antioxidant activity, assessed through various in vitro methods like DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
Marine Actinobacterium Metabolites
Compounds structurally similar to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide have been isolated from marine actinobacteria, specifically Streptomyces sp. These metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, have been studied for their cytotoxic activities, offering potential insights into novel therapeutic agents (Sobolevskaya et al., 2007).
Antibacterial and Antifungal Activities
1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which are structurally related, have been synthesized and characterized for their potential in antimicrobial activities. These compounds have shown excellent antibacterial and antifungal activities, suggesting a potential avenue for developing new antimicrobial agents (Rajkumar et al., 2014).
Insecticidal Assessments
Research into heterocycles incorporating thiadiazole moiety, a structural component similar to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide, has shown promising results in insecticidal activity. These compounds have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural applications (Fadda et al., 2017).
Anticancer Research
Studies have also been conducted on similar compounds for their potential anticancer activity. N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides have been synthesized and evaluated against various human cancer cell lines. These compounds have shown significant activity, particularly against cervical and breast carcinoma cells, suggesting their potential in cancer therapy (Boddu et al., 2018).
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Similar compounds have been reported to influence various pathways, including those involved in bacterial and fungal growth, inflammation, and tumor growth .
Pharmacokinetics
It’s worth noting that the solubility and stability of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can significantly impact the activity and stability of a compound .
特性
IUPAC Name |
N-[4-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-15(24)20-17-5-3-16(4-6-17)18(25)22-12-9-21(10-13-22)11-14-23-8-2-7-19-23/h2-8H,9-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRZNBNYBOKKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

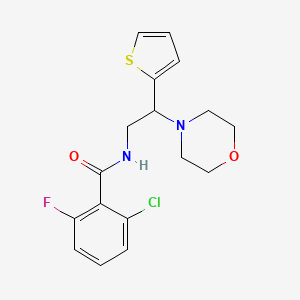
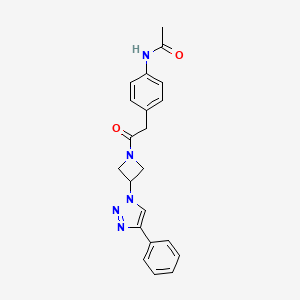
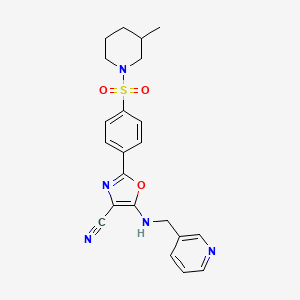
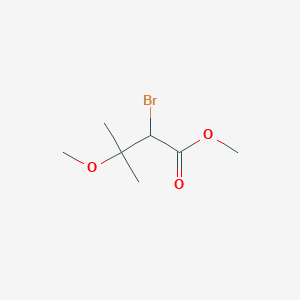
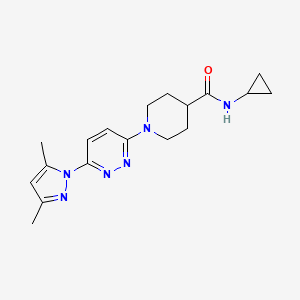
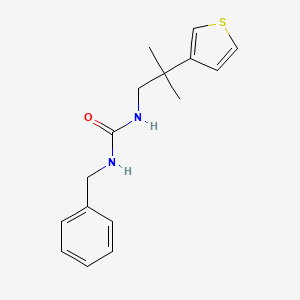
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2849122.png)

![2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2849125.png)
![7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)
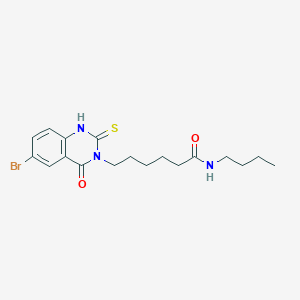
![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849128.png)
![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2849130.png)
